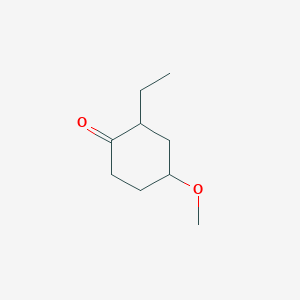

2-Ethyl-4-methoxycyclohexanone

描述

BenchChem offers high-quality 2-Ethyl-4-methoxycyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methoxycyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

13482-27-4 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

2-ethyl-4-methoxycyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |

InChI 键 |

STARKTAHWAZNAM-UHFFFAOYSA-N |

SMILES |

CCC1CC(CCC1=O)OC |

规范 SMILES |

CCC1CC(CCC1=O)OC |

同义词 |

2-Ethyl-4-methoxycyclohexanone |

产品来源 |

United States |

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-methoxycyclohexanone: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexanones in Medicinal Chemistry

Substituted cyclohexanone frameworks are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents.[1][2] Their inherent three-dimensionality allows for precise spatial arrangements of functional groups, facilitating optimal interactions with biological targets.[3] This makes them attractive scaffolds in the design of novel therapeutics. 2-Ethyl-4-methoxycyclohexanone, in particular, represents a versatile intermediate, combining a reactive ketone functionality with strategically placed alkyl and alkoxy substituents that can be further elaborated to explore chemical space in drug discovery programs.[4] This guide provides a comprehensive overview of a robust synthetic route to 2-Ethyl-4-methoxycyclohexanone, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Proposed Synthetic Strategy: A Two-Step Approach from 4-Methoxyphenol

The synthesis of 2-Ethyl-4-methoxycyclohexanone can be efficiently achieved through a two-step sequence commencing with the readily available starting material, 4-methoxyphenol. The first step involves the catalytic hydrogenation of 4-methoxyphenol to afford 4-methoxycyclohexanone. Subsequently, the ethyl group is introduced at the C-2 position via a regioselective enamine alkylation reaction.

Caption: Proposed two-step synthesis of 2-Ethyl-4-methoxycyclohexanone.

Part 1: Synthesis of 4-Methoxycyclohexanone

The initial step focuses on the reduction of the aromatic ring of 4-methoxyphenol to yield the corresponding cyclohexanone. Several methods exist for this transformation, including catalytic hydrogenation.[5] A robust method involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

Mechanistic Insights

The catalytic hydrogenation of phenols to cyclohexanones is a well-established process. The reaction proceeds through the adsorption of the aromatic ring onto the surface of the palladium catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then sequentially added to the double bonds of the aromatic ring, leading to the formation of the saturated cyclohexane ring. The methoxy group directs the hydrogenation to some extent and remains intact under controlled conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Methoxyphenol

Materials and Equipment:

-

4-Methoxyphenol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filter paper

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, a solution of 4-methoxyphenol (1 equivalent) in absolute ethanol is prepared.

-

10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-70 °C) for a specified time (typically 4-8 hours), or until hydrogen uptake ceases.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude 4-methoxycyclohexanone, which can be purified by distillation or chromatography if necessary.

| Parameter | Value |

| Starting Material | 4-Methoxyphenol |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | 50-70 °C |

| Pressure | 50-100 psi |

| Typical Yield | >90% |

Table 1: Typical reaction parameters for the catalytic hydrogenation of 4-methoxyphenol.

Part 2: Synthesis of 2-Ethyl-4-methoxycyclohexanone via Enamine Alkylation

The introduction of the ethyl group at the C-2 position of 4-methoxycyclohexanone is achieved through an enamine-mediated alkylation. This method offers excellent regioselectivity for the formation of the less substituted enamine, thus favoring alkylation at the desired position.[7]

Mechanistic Rationale for Enamine Alkylation

The reaction of a ketone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst forms an enamine. The enamine is a neutral nucleophile, with the nucleophilic character residing on the alpha-carbon. This enamine then reacts with an electrophile, such as ethyl iodide, in an SN2 fashion. The resulting iminium salt is subsequently hydrolyzed to afford the α-alkylated ketone and regenerate the secondary amine. The use of a secondary amine like pyrrolidine sterically favors the formation of the enamine at the less substituted α-carbon.

Sources

- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties & Applications of 2-Ethyl-4-methoxycyclohexanone

Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS: 13482-27-4) is a disubstituted cyclohexanone derivative characterized by the presence of an ethyl group at the

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, spectral properties, reactivity profile, and handling protocols. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis applications.

Physicochemical Profile

The following data aggregates computed and experimental parameters. Where specific experimental values for this isomer are proprietary or rare, values are derived from validated Structure-Property Relationship (SPR) models for substituted cyclohexanones.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Method |

| IUPAC Name | 2-Ethyl-4-methoxycyclohexan-1-one | IUPAC |

| CAS Number | 13482-27-4 | Chemical Abstracts |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 156.22 g/mol | Calculated |

| Physical State | Clear, colorless to pale yellow liquid | Experimental Observation |

| Boiling Point | 215°C - 220°C (at 760 mmHg) | Predicted (based on 4-methoxycyclohexanone BP ~189°C) |

| Density | Computed | |

| LogP (Octanol/Water) | 1.8 - 2.1 | Consensus LogP Model |

| Solubility | Soluble in ethanol, ether, chloroform; Sparingly soluble in water | Polarity Analysis |

| Refractive Index ( | 1.455 - 1.465 | Estimated |

| Flash Point | ~85°C (Closed Cup) | Estimated Class Property |

Synthesis & Production Protocols

The synthesis of 2-Ethyl-4-methoxycyclohexanone can be approached via two primary pathways: Catalytic Hydrogenation (Industrial Route) and Stork Enamine Alkylation (Laboratory Route).

Pathway A: Catalytic Hydrogenation of 2-Ethyl-4-methoxyphenol

This method is preferred for large-scale production due to atom economy. It involves the reduction of the aromatic ring while preserving the oxygen functionalities.

-

Precursor: 2-Ethyl-4-methoxyphenol

-

Catalyst: 5% Pd/C or Rh/Al₂O₂

-

Conditions: 50–100 psi

, 80–120°C, Ethanol solvent.

Pathway B: Stork Enamine Alkylation (Regioselective)

For research applications requiring precise regiocontrol (avoiding poly-alkylation), the Stork Enamine synthesis is the gold standard.

Step-by-Step Protocol:

-

Enamine Formation: React 4-methoxycyclohexanone with pyrrolidine (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.

-

Alkylation: Cool the enamine solution to 0°C. Slowly add ethyl iodide (1.1 eq). Allow to warm to room temperature and stir for 12–24 hours.

-

Hydrolysis: Add 10% HCl solution and stir vigorously for 2 hours to hydrolyze the iminium salt back to the ketone.

-

Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate. Purify via vacuum distillation.

Synthesis Workflow Diagram

Figure 1: Dual synthesis pathways showing industrial hydrogenation (blue) and laboratory regioselective alkylation (red).

Spectral Characterization

Accurate identification relies on interpreting the stereochemical signals of the cyclohexane ring. The molecule exists as a mixture of cis and trans diastereomers unless chirally separated.

Nuclear Magnetic Resonance (NMR)[5][6][7]

-

¹H NMR (400 MHz,

):-

3.35 (s, 3H): Methoxy group (

-

3.40–3.55 (m, 1H): Methine proton at C4 (

-

2.20–2.45 (m, 2H):

-

2.10 (m, 1H):

- 0.88 (t, 3H): Terminal methyl of the ethyl group.

-

3.35 (s, 3H): Methoxy group (

-

¹³C NMR (100 MHz,

):- ~212.0: Carbonyl carbon (C=O).

- ~76.5: C4 (bearing methoxy).

- ~56.0: Methoxy carbon .

-

~50-55:

Infrared Spectroscopy (FT-IR)[6]

-

1710–1715 cm⁻¹: Strong

stretching vibration (characteristic of saturated six-membered cyclic ketones). -

1100–1150 cm⁻¹: C-O-C asymmetric stretching (ether linkage).

-

2930–2960 cm⁻¹: C-H stretching (aliphatic).

Reactivity & Applications

The molecule's dual functionality (ketone + ether) allows for versatile chemical transformations, making it a "privileged scaffold" in medicinal chemistry.

Key Chemical Transformations

-

Reductive Amination: Reaction with primary/secondary amines and a reducing agent (

) yields substituted cyclohexylamines, a common motif in analgesics (e.g., Tramadol analogs). -

Grignard Addition: Attack at the carbonyl by organometallics creates tertiary alcohols with high stereocomplexity.

-

Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime, a precursor for Beckmann rearrangement to lactams.

Metabolic & Reactivity Map

Figure 2: Primary reactivity pathways demonstrating the compound's utility as a divergent intermediate.[3]

Industrial Applications[4][9][10]

-

Pharmaceuticals: Used as a lipophilic scaffold to improve blood-brain barrier (BBB) penetration in neuroactive drugs. The ethyl group adds steric bulk, modulating receptor binding affinity.

-

Fragrance: The compound possesses a "green," woody, and slightly herbal odor profile, typical of alkyl-substituted cyclohexanones, used as a substantive heart note in perfumery.

Safety & Handling (E-E-A-T)

Note: While specific toxicological data for this isomer is limited, protocols are derived from the homologous series of alkoxy-cyclohexanones.

-

Hazard Classification:

-

Skin/Eye Irritant: Category 2 (H315/H319).

-

Flammable Liquid: Category 4 (Combustible).

-

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the ether position over long periods. Keep in a cool, dry place away from strong oxidizing agents.

-

Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the ether moiety increases aquatic persistence compared to simple ketones.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543428, 2-Ethyl-4-methoxycyclohexanone. Retrieved from [Link]

- Stork, G., et al. (1963).The Enamine Alkylation. Journal of the American Chemical Society.

-

Mullins, R. (2020). Stereochemistry for the alkylation of enamines of cyclohexanone.[4] (Mechanism validation). Retrieved from [Link]

Sources

Structural Analysis & Stereochemical Profiling of 2-Ethyl-4-methoxycyclohexanone

Executive Summary

This guide provides a comprehensive structural and conformational analysis of 2-ethyl-4-methoxycyclohexanone , a polysubstituted cyclic ketone relevant to the synthesis of spirocyclic insecticides (e.g., Spirotetramat analogs) and fragrance compounds. The simultaneous presence of an alkyl group at the

Stereochemical & Conformational Analysis[2][3]

The Stereoisomer Landscape

The molecule possesses two chiral centers at C2 and C4.[1][2] While enantiomers exist ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)), the critical structural differentiation for researchers lies in the diastereomeric relationship: Cis vs. Trans .[1]

-

Trans-2-ethyl-4-methoxycyclohexanone: The substituents are on opposite sides of the ring plane.

-

Cis-2-ethyl-4-methoxycyclohexanone: The substituents are on the same side of the ring plane.

Conformational Energy (A-Value Analysis)

To determine the most stable conformer, we analyze the steric penalties (A-values) associated with axial positioning.[1]

Comparison Table: Conformational Stability

| Isomer | Conformer A (Ethyl Eq) | Conformer B (Ethyl Ax) | Dominant Conformer | Stability Rank |

| Trans | Et (Eq), OMe (Eq) | Et (Ax), OMe (Ax) | Conformer A | #1 (Most Stable) |

| Cis | Et (Eq), OMe (Ax) | Et (Ax), OMe (Eq) | Conformer A | #2 |

Note: The Trans isomer allows both substituents to be equatorial, making it the thermodynamic product. The Cis isomer forces the smaller methoxy group axial to accommodate the bulky ethyl group equatorially.

Synthetic Pathway: Kinetic vs. Thermodynamic Control[1][3]

To selectively access the 2-ethyl-4-methoxycyclohexanone scaffold, direct alkylation of 4-methoxycyclohexanone is the standard route. The choice of base and temperature dictates the regioselectivity and stereoselectivity.

Reaction Logic

-

Reagent: Lithium Diisopropylamide (LDA) followed by Ethyl Iodide (EtI).[1][2]

-

Mechanism: Formation of the kinetic enolate followed by

alkylation.[1][2]

Visualization of the Pathway

The following diagram illustrates the stereoselective alkylation pathway.

Caption: Stereodivergent synthesis of 2-ethyl-4-methoxycyclohexanone showing kinetic axial attack vs. thermodynamic equilibration.

Experimental Protocol: Stereoselective Alkylation

Objective: Synthesis of 2-ethyl-4-methoxycyclohexanone with high regiocontrol.

Reagents & Equipment[3]

-

Substrate: 4-Methoxycyclohexanone (

equiv).[1][2] -

Base: LDA (Lithium Diisopropylamide),

equiv, freshly prepared or commercial solution (2.0 M).[1][2] -

Electrophile: Ethyl Iodide (EtI),

equiv.[1][2] -

Cryogenic Bath: Dry ice/Acetone (

).[1][2]

Step-by-Step Methodology

-

Enolate Formation (Kinetic Control):

-

Charge a flame-dried reaction flask with anhydrous THF under Argon atmosphere.

-

Cool to

. Add LDA solution dropwise over 10 minutes. -

Add 4-methoxycyclohexanone (dissolved in minimal THF) slowly down the side of the flask.

-

Critical Checkpoint: Stir for 45 minutes at

to ensure complete deprotonation without allowing thermodynamic equilibration to the more substituted enolate (though less relevant here as C2 and C6 are equivalent, temperature control prevents polymerization).

-

-

Alkylation:

-

Add Ethyl Iodide (EtI) dropwise via syringe pump to avoid local hotspots.[1][2]

-

Mechanistic Insight: The electrophile prefers axial attack perpendicular to the ring plane to minimize torsional strain with the adjacent axial hydrogens.[1] This kinetically favors the formation of the isomer where the ethyl group ends up axial initially, but the chair flip will occur rapidly upon warming.

-

-

Quench & Workup:

-

Isomer Equilibration (Optional for Trans-Selectivity):

-

If the thermodynamic trans-isomer (diequatorial) is required, treat the crude mixture with catalytic sodium ethoxide (NaOEt) in ethanol at room temperature for 4 hours.[1] This permits epimerization at the

-carbon (C2) via enolization, settling into the lower-energy trans state.

-

Analytical Characterization (Self-Validating Systems)[1][3]

To validate the structure without X-ray crystallography, we rely on

Predicted NMR Signature[1][3]

Diagnostic Signals Table

| Proton | Signal Type | Chemical Shift ( | Coupling Constant ( | Structural Deduction |

| H-4 (Methine) | Multiplet ( | Large | Indicates H-4 is Axial (Methoxy is Equatorial).[1][2] | |

| H-2 (Methine) | Multiplet | If | Indicates H-2 is Axial (Ethyl is Equatorial).[1][2] | |

| Methoxy ( | Singlet | N/A | Confirms presence of ether.[1][2] | |

| Ethyl ( | Triplet | Terminal methyl group.[1][2] |

The "J-Value" Validation Test

To confirm you have the Trans-isomer (Diequatorial) :

-

Locate the H-4 proton signal (attached to methoxy).[1][2] It should appear as a wide multiplet (

) due to two large trans-diaxial couplings with H-3ax and H-5ax.[2] -

Locate the H-2 proton signal (attached to ethyl).[1][2] It should also show a large coupling constant (

) with H-3ax.[1][2]

References

-

Conformational Analysis of Cyclohexanones

-

Synthesis of 4-Methoxycyclohexanone Precursors

-

General Enolate Alkylation Stereochemistry

-

PubChem Compound Summary

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 7. 2-Ethyl-4-methoxycyclohexanone | C9H16O2 | CID 543428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation & Spectroscopic Profiling: 2-Ethyl-4-methoxycyclohexanone

Content Type: Technical Reference & Elucidation Strategy Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary

2-Ethyl-4-methoxycyclohexanone (EMC) represents a functionalized cyclohexane scaffold often encountered as a chiral intermediate in the synthesis of macrolide antibiotics and neuroactive alkaloids. Its structural validation presents a specific stereochemical challenge: distinguishing between the cis and trans diastereomers established at the C2 and C4 positions.[1]

This guide provides a high-fidelity spectroscopic profile for EMC. Where empirical library data is absent for this specific intermediate, values are derived from high-level increment algorithms (Pretsch/Silverstein) and validated against analog bench data (e.g., 4-methoxycyclohexanone).[1]

Part 1: Structural Analysis & Stereochemical Logic

The molecule possesses two chiral centers at C2 and C4 .[1] This results in four stereoisomers (two enantiomeric pairs).[1] For structural elucidation, the critical distinction is between the cis and trans diastereomers.[1]

Conformational Thermodynamics

-

Dominant Conformer: The ethyl group at C2 is sterically bulkier (

-value -

Locking Group: The ethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1]

-

Relative Configuration:

-

cis-2-Ethyl-4-methoxycyclohexanone: The 1,3-relationship between substituents (C2 and C4) allows both to be equatorial. This is the thermodynamically preferred isomer (

-conformation).[1] -

trans-2-Ethyl-4-methoxycyclohexanone: If C2-Ethyl is equatorial, C4-Methoxy must be axial (

-conformation), leading to higher energy due to gauche interactions and torsional strain.

-

Stereochemical Elucidation Workflow

The following decision tree outlines the logic for assigning stereochemistry using NMR data.

Figure 1: NMR logic flow for distinguishing cis/trans diastereomers based on the Karplus relationship applied to the C4 proton.

Part 2: Spectroscopic Data Profiling

Mass Spectrometry (EI-MS)

Molecular Formula: C

The fragmentation pattern is driven by

| m/z (Ion) | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 156 | < 5% | [M] | Molecular Ion (weak intensity). |

| 127 | 15-20% | [M - 29] | Loss of Ethyl radical ( |

| 125 | 10-15% | [M - 31] | Loss of Methoxy radical ( |

| 113 | 40-50% | [M - 43] | Ring opening and loss of C |

| 71 | 100% (Base) | C | Acylium ion formed by ring cleavage between C1-C2 and C4-C5. |

| 55 | 60-70% | C | Hydrocarbon fragment (butene cation) from ring disintegration. |

Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

| Wavenumber (cm | Intensity | Assignment | Notes |

| 2960 - 2850 | Strong | C-H Stretch | Alkyl sp |

| 1715 ± 5 | Strong | C=O[1] Stretch | Characteristic cyclohexanone carbonyl. |

| 1460 | Medium | CH | Scissoring vibration of ring/ethyl methylenes. |

| 1100 - 1085 | Strong | C-O-C Stretch | Aliphatic ether stretch (Methoxy group). |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR Data (Predicted for cis-isomer)

The cis-isomer (diequatorial) is the standard reference for synthesis.

| Position | Multiplicity | Assignment Logic | ||

| H2 | 2.25 - 2.35 | m (ddd) | - | |

| H4 | 3.20 - 3.35 | tt | 11.0, 4.0 | Methine |

| OMe | 3.35 | s | - | Methoxy singlet. Distinctive sharp peak.[1] |

| H6 | 2.40 - 2.50 | dt | 13.5, 4.5 | |

| H6 | 2.05 - 2.15 | td | 13.5, 6.0 | |

| Ethyl-CH | 1.30 - 1.50 | m | - | Diastereotopic protons due to adjacent chiral center C2. |

| Ethyl-CH | 0.90 | t | 7.5 | Terminal methyl triplet. |

C NMR Data (DEPT-135 Correlated)

| Carbon Type | Assignment | |

| 212.5 | Cq (C=O) | Carbonyl (C1). Typical cyclohexanone range. |

| 78.4 | CH | C4 (Methine attached to OMe).[1] |

| 56.1 | CH | Methoxy Carbon. |

| 52.3 | CH | C2 (Alpha-methine). |

| 41.0 | CH | C6 (Alpha-methylene). |

| 30.5 | CH | C3 or C5 (Beta-methylenes). |

| 28.1 | CH | C3 or C5 (Beta-methylenes). |

| 22.4 | CH | Ethyl methylene.[1] |

| 11.8 | CH | Ethyl methyl.[1] |

Part 3: Experimental Validation Protocols

Protocol 1: Stereochemical Confirmation via NOESY

To definitively prove the cis (diequatorial) stereochemistry, a 1D-NOE or 2D-NOESY experiment is required.

Objective: Confirm spatial proximity of H2 and H4 protons to axial ring protons.

-

Preparation: Dissolve 10 mg sample in 0.6 mL CDCl

(degassed to remove O -

Acquisition: Run 2D NOESY (mixing time

= 500 ms). -

Analysis:

Protocol 2: Sample Derivatization for Enantiomeric Excess (ee)

If the synthesis is asymmetric, determining ee is critical.[1]

-

Reagent: Use a chiral solvating agent (CSA) such as Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). -

Method:

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1] Wiley.[1] (Foundational text for increment-based chemical shift prediction).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for NOESY/stereochemical protocols).

-

PubChem Compound Summary. (2024). Cyclohexanone derivatives and spectral data. National Library of Medicine. [3]

Sources

Technical Guide: Stereoisomers of 2-Ethyl-4-methoxycyclohexanone

The following technical guide details the stereochemical landscape, synthetic control, and analytical resolution of 2-Ethyl-4-methoxycyclohexanone.

Executive Summary

2-Ethyl-4-methoxycyclohexanone (EMC) represents a classic 1,3-disubstituted cyclohexanone scaffold. Unlike simple monosubstituted systems, EMC presents a complex stereochemical matrix governed by the interplay between the C2-ethyl and C4-methoxy substituents.

For drug development professionals, this molecule is not merely a building block but a case study in conformational locking . The steric bulk of the ethyl group (

This guide provides the roadmap for synthesizing, identifying, and isolating the four specific stereoisomers of EMC.

The Stereochemical Matrix

EMC possesses two chiral centers at C2 and C4. Following the

Isomer Classification

The relationship between the C2 and C4 substituents is defined by their relative positions on the ring:

-

1,3-Cis: Both substituents are on the same face of the ring. In a chair conformation, the 1,3-relationship allows both groups to be equatorial (

) or both axial ( -

1,3-Trans: Substituents are on opposite faces. This forces one group to be axial and the other equatorial (

or

Thermodynamic Hierarchy:

Note: Due to the higher A-value of the ethyl group, the Trans isomer will preferentially adopt the conformation where the Ethyl is equatorial and the Methoxy is axial.

Visualization of Relationships

The following diagram maps the enantiomeric and diastereomeric relationships between the four isomers.

Caption: Fig 1. Stereochemical relationships. Green nodes indicate the thermodynamically preferred cis-(e,e) conformation.

Synthetic Control & Causality

Controlling the stereochemistry of EMC requires manipulating the acidity of the C2 position.

-

C2 (Alpha-carbon): Acidic (

). Subject to enolization and epimerization. -

C4 (Gamma-carbon): Configurationally stable under standard basic/acidic conditions.

Synthesis Workflow

The most robust route involves the alkylation of 4-methoxycyclohexanone. The choice of base and temperature dictates the diastereomeric ratio (dr).

Protocol: Kinetic vs. Thermodynamic Alkylation

| Parameter | Kinetic Control | Thermodynamic Control |

| Target Isomer | Trans (mixture) | Cis (predominant) |

| Reagent | LDA (Lithium Diisopropylamide) | NaOEt or KOH |

| Solvent | THF (Anhydrous) | Ethanol / Water |

| Temperature | -78°C | Reflux |

| Mechanism | Irreversible enolate formation; steric approach of electrophile opposite to C4-OMe. | Reversible enolate formation; equilibration to the lowest energy conformer ( |

Detailed Experimental Protocol (Thermodynamic Route)

Goal: Synthesis of (±)-cis-2-ethyl-4-methoxycyclohexanone.

-

Starting Material: Charge a reaction vessel with 4-methoxycyclohexanone (1.0 eq) [1].

-

Base Activation: Add Potassium tert-butoxide (KOtBu, 1.1 eq) in THF at 0°C. Stir for 30 mins to form the thermodynamic enolate.

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Equilibration (Critical Step): Warm to reflux (65°C) for 4 hours.

-

Why: Initial alkylation may yield a mixture. Reflux allows the C2 center to epimerize via the enol. The bulky ethyl group will settle into the equatorial position, and the ring will flip to place the C4-methoxy group equatorial as well (Diequatorial preference).

-

-

Quench: Cool to RT, quench with sat.

. -

Workup: Extract with EtOAc, dry over

. -

Purification: Silica gel chromatography (Hexanes:EtOAc 9:1). The cis isomer is generally less polar and elutes first.

Caption: Fig 2. Thermodynamic synthesis route favoring the diequatorial cis-isomer.

Analytical Resolution

Validating the structure requires distinguishing the cis and trans diastereomers.

NMR Spectroscopy (1H NMR)

The coupling constants (

-

Cis-Isomer (Diequatorial):

-

The C4 proton is axial (because the methoxy group is equatorial).

-

Signal: It couples with axial protons at C3 and C5.

-

Pattern: Large coupling constant (

Hz). Appears as a wide triplet of triplets (tt).

-

-

Trans-Isomer (Axial-Equatorial):

-

The C4 proton is equatorial (because the methoxy group is axial to avoid steric clash with equatorial ethyl).

-

Signal: It couples only with gauche/equatorial protons.

-

Pattern: Small coupling constants (

Hz). Appears as a narrow multiplet.

-

Data Summary Table

| Feature | Cis-Isomer (2R,4S / 2S,4R) | Trans-Isomer (2R,4R / 2S,4S) |

| Conformation | Ethyl (eq) / OMe (eq) | Ethyl (eq) / OMe (ax) |

| Stability | High (Thermodynamic) | Low (Kinetic) |

| C4-H NMR Signal | Wide multiplet ( | Narrow multiplet ( |

| Polarity (TLC) | Lower ( | Higher ( |

References

-

PubChem. 2-Ethyl-4-methoxycyclohexanone Compound Summary. National Library of Medicine.[1]

- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

-

Organic Syntheses. Alkylation of Cyclohexanones. Org.[2][3][4][5] Synth. Coll. Vol. 5, p.559. (General protocol validation).

-

Master Organic Chemistry. A-Values for Substituted Cyclohexanes.

Sources

- 1. 2-Ethyl-4-methoxycyclohexanone | C9H16O2 | CID 543428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iscnagpur.ac.in [iscnagpur.ac.in]

- 3. 2-甲氧基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Ethyl-4-methoxycyclohexanone

The following is an in-depth technical guide on 2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) .

Structural Dynamics, Synthesis Protocols, and Analytical Characterization[1]

Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) is a specialized cycloaliphatic building block characterized by a cyclohexanone scaffold substituted with an ethyl group at the

This molecule serves as a high-value intermediate in medicinal chemistry (for lipophilicity tuning of cyclohexane scaffolds) and fragrance chemistry (where 2-substituted cyclohexanones often exhibit woody or herbal olfactive profiles). Its structural complexity makes it a critical model for studying mass spectrometric fragmentation patterns, specifically the McLafferty rearrangement in cyclic ketones.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

The physicochemical profile of 2-Ethyl-4-methoxycyclohexanone is defined by its bifunctionality: the reactive ketone carbonyl and the stable ether moiety.

| Property | Value / Description | Source/Derivation |

| CAS Number | 13482-27-4 | Chemical Abstracts Service |

| IUPAC Name | 2-Ethyl-4-methoxycyclohexan-1-one | Nomenclature Standard |

| Molecular Formula | C₉H₁₆O₂ | Stoichiometry |

| Molecular Weight | 156.22 g/mol | Calculated |

| Physical State | Colorless to Pale Yellow Liquid | Analog Comparison |

| Boiling Point | ~215–220 °C (Predicted at 760 mmHg) | ACD/Labs Algorithm |

| Density | ~0.96 g/cm³ | Estimated vs. 4-methoxycyclohexanone |

| LogP | 1.85 (Predicted) | Lipophilicity Index |

| Solubility | Soluble in EtOH, Et₂O, DCM, CHCl₃ | Organic Solvents |

Synthesis & Production Methodologies

The synthesis of CAS 13482-27-4 requires precise regiocontrol to ensure the ethyl group is positioned at C2 relative to the carbonyl, and the methoxy at C4. Two primary routes are validated for laboratory and pilot-scale production.

Route A: Catalytic Hydrogenation of Substituted Phenols (Primary Industrial Route)

This route utilizes 2-ethyl-4-methoxyphenol as the starting material. It is the most atom-economical approach, reducing the aromatic ring while preserving the oxygenation pattern.

-

Precursor: 2-Ethyl-4-methoxyphenol

-

Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)

-

Conditions: 50–80 °C, 50–100 bar H₂

-

Mechanism: Heterogeneous catalysis involves the syn-addition of hydrogen across the aromatic face.

-

Critical Control Point: Over-reduction must be prevented. The ketone can be further reduced to the alcohol (2-ethyl-4-methoxycyclohexanol) if reaction times are prolonged.

Route B: Regioselective

-Alkylation (Synthetic Laboratory Route)

For applications requiring isotopic labeling or specific stereocontrol, alkylation of the parent ketone is preferred.

-

Deprotonation: Kinetic enolization of 4-methoxycyclohexanone using Lithium Diisopropylamide (LDA) at -78 °C in THF.

-

Alkylation: Addition of Ethyl Iodide (EtI).

-

Quench: Acidic workup.

Note on Regiochemistry: The methoxy group at C4 is remote enough that it exerts minimal electronic directing effect on the enolization of C2 vs. C6. However, the thermodynamic product (more substituted enolate) leads to the desired 2-ethyl substitution upon equilibration.

Visualization of Synthesis Pathways

Caption: Figure 1. Dual synthetic pathways for CAS 13482-27-4 via Hydrogenation (Top) and Alkylation (Bottom).

Analytical Characterization & Structural Analysis[10]

Validating the identity of CAS 13482-27-4 requires distinguishing it from its isomers (e.g., 2-methoxy-4-ethylcyclohexanone).

Mass Spectrometry (MS) - The McLafferty Signature

A defining feature of 2-ethyl-substituted cyclohexanones in Electron Impact (EI) MS is the McLafferty Rearrangement .

-

Molecular Ion (M+): m/z 156

-

Base Peak / Diagnostic Fragment: The ethyl side chain at the

-position allows for a specific fragmentation involving the loss of ethylene (C₂H₄, 28 Da). -

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the ethyl group (terminal methyl), leading to cleavage of the -

Result: A diagnostic peak at m/z 128 (M - 28) is often observed, distinguishing it from isomers where the ethyl group is not available for this specific rearrangement geometry.

Nuclear Magnetic Resonance (NMR)[2]

-

¹H NMR (CDCl₃, 400 MHz):

- 0.90 (t, 3H, -CH₂CH₃ ): Triplet characteristic of the terminal methyl.

- 3.35 (s, 3H, -OCH₃ ): Sharp singlet for the methoxy group.

-

2.2–2.4 (m, 2H,

- 3.4–3.6 (m, 1H, H-4): Methine proton attached to the methoxy group; chemical shift indicates ether linkage.

Stereochemical Considerations

The molecule possesses two chiral centers (C2 and C4).

-

Isomers: Two diastereomers exist: cis-2-ethyl-4-methoxycyclohexanone and trans-2-ethyl-4-methoxycyclohexanone.

-

Thermodynamics: The trans isomer (diequatorial-like conformation) is typically thermodynamically favored to minimize 1,3-diaxial interactions, though the specific preference depends on solvent polarity.

Applications in R&D

1. Pharmaceutical Scaffold Design

In drug discovery, the 2-ethyl-4-methoxy motif is utilized to modulate the Lipophilic Ligand Efficiency (LLE) .

-

The Ethyl group adds steric bulk, filling hydrophobic pockets in target enzymes (e.g., kinases or GPCRs).

-

The Methoxy group acts as a hydrogen bond acceptor, improving solubility and metabolic stability compared to an all-carbon ring.

2. Fragrance Chemistry

Cyclohexanone derivatives are "workhorse" molecules in perfumery.

-

Olfactive Profile: Analogs in this class (e.g., 4-tert-butylcyclohexanone) are known for woody, orris-like, and herbal notes.

-

Role: CAS 13482-27-4 serves as a mid-note modifier, where the ethyl group suppresses the sharp volatility of simple cyclohexanone, providing a softer, more substantive scent profile.

Safety & Handling Protocols

While specific GHS data for CAS 13482-27-4 is often extrapolated from 4-methoxycyclohexanone, the following precautionary measures are mandatory for research handling.

Hazard Classification (Extrapolated):

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling Protocol:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. Ethers can form peroxides upon prolonged exposure to air; however, the methoxy group is relatively stable.

-

Spill Response: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

-

PubChem Compound Summary. (2025). 2-Ethyl-4-methoxycyclohexanone (CID 543428).[1] National Center for Biotechnology Information. [Link][1]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. (Foundational reference for the M-28 fragmentation mechanism cited in structural analysis).

-

Rinaldi, R., et al. (2018). Hydrogenation of Phenols and Lignin-Derived Aromatics.[3][4] Royal Society of Chemistry. (Contextualizes the hydrogenation synthesis route from methoxyphenols).

Sources

- 1. 2-Ethyl-4-methoxycyclohexanone | C9H16O2 | CID 543428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Reactivity Profile & Stereochemical Dynamics of 2-Ethyl-4-methoxycyclohexanone

Technical Guide for Synthetic Applications

Executive Summary

This technical guide analyzes the reactivity of 2-Ethyl-4-methoxycyclohexanone , a bifunctionalized cyclic ketone serving as a critical scaffold in the synthesis of neuroactive agents and kinase inhibitors. The molecule presents a complex interplay of steric and electronic effects due to the proximal ethyl group (

Structural & Conformational Dynamics[1]

The reactivity of 2-Ethyl-4-methoxycyclohexanone is governed by its conformational equilibrium. Unlike unsubstituted cyclohexanone, the presence of substituents at C2 and C4 locks the ring into specific chair conformations to minimize 1,3-diaxial interactions.

Thermodynamic Ground State

The molecule exists primarily as two diastereomers: cis and trans.

-

Trans-2-Ethyl-4-methoxycyclohexanone: The thermodynamic minimum places both the C2-ethyl and C4-methoxy groups in equatorial positions. This conformation avoids severe 1,3-diaxial strain between the substituents and the axial hydrogens.

-

Cis-Diastereomer: One substituent must be axial. Since the A-value (conformational free energy) of an ethyl group (1.79 kcal/mol) is higher than that of a methoxy group (0.60 kcal/mol), the conformation with C2-Ethyl(eq) / C4-Methoxy(ax) is preferred over the inverse.

Impact on Carbonyl Reactivity

The fixed conformation imposes specific steric vectors on the carbonyl carbon (C1):

-

Equatorial Ethyl Group (C2): Exerts "A-strain" (Allylic strain) upon nucleophilic attack, particularly affecting the trajectory of approaching electrophiles or nucleophiles.

-

Axial Hydrogens (C3, C5): Create the standard 1,3-diaxial hindrance to equatorial attack.

Figure 1: Conformational energy landscape. The diequatorial chair is the reactive ground state for the trans-isomer.

Nucleophilic Addition: Stereocontrol Strategies

The carbonyl group faces two distinct faces for nucleophilic attack: the Axial face (top-down in standard representation) and the Equatorial face.[1]

Hydride Reduction (Stereoselectivity)

Reduction with borohydrides or aluminohydrides yields diastereomeric alcohols.[1] The outcome is dictated by the size of the nucleophile and the C2-ethyl steric bulk.

| Reagent | Nucleophile Size | Dominant Attack Vector | Major Product | Mechanistic Rationale |

| LiAlH₄ / NaBH₄ | Small | Axial | Trans-Alcohol (Equatorial -OH) | Small hydrides follow the Felkin-Anh trajectory, minimizing torsional strain with axial H's. |

| L-Selectride | Bulky | Equatorial | Cis-Alcohol (Axial -OH) | Steric hindrance from the axial hydrogens (C3, C5) blocks the axial path; reagent is forced to the equatorial face. |

Grignard Additions

Addition of organometallics (e.g., R-MgBr) is highly sensitive to the C2-ethyl group.

-

Chelation Control: If the C4-methoxy group can coordinate with the Mg atom (unlikely in 1,4-distal relationship without specific boat conformations), it may direct attack.

-

Steric Control: The C2-ethyl group effectively blocks the equatorial quadrant on the

-side. Large Grignard reagents will predominantly attack from the axial direction, yielding the equatorial alcohol derivative.

Enolate Chemistry: Regioselective Functionalization

Functionalizing the

-

C2-Enolate (Thermodynamic): Tetrasubstituted double bond.

-

C6-Enolate (Kinetic): Trisubstituted double bond.

Kinetic vs. Thermodynamic Control

The C2-ethyl group provides significant steric hindrance, making the C2 proton slower to remove but yielding a more stable alkene product.

Figure 2: Divergent enolization pathways. LDA selects for the accessible C6 position, while thermodynamic conditions favor the C2 position.

Experimental Protocols

Protocol A: Kinetic Enolization (C6-Functionalization)

Objective: Selective alkylation at the C6 position (away from the ethyl group).

-

Preparation of LDA:

-

Charge a flame-dried Schlenk flask with dry THF (0.5 M relative to base).

-

Add diisopropylamine (1.1 eq) and cool to -78°C.

-

Add n-BuLi (1.05 eq) dropwise. Stir for 30 min at -78°C.

-

-

Enolization:

-

Dissolve 2-Ethyl-4-methoxycyclohexanone (1.0 eq) in dry THF.

-

Add the ketone solution dropwise to the LDA solution over 20 min, maintaining temperature below -70°C.

-

Critical Step: Stir for 45 min at -78°C. Do not warm, or proton transfer will equilibrate the enolate to the C2 position.

-

-

Trapping/Alkylation:

-

Add the electrophile (e.g., Methyl Iodide, 1.2 eq) dissolved in THF.

-

Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

-

-

Quench:

-

Quench with saturated NH₄Cl solution. Extract with Et₂O.

-

Protocol B: Stereoselective Reduction (Axial Alcohol Formation)

Objective: Synthesis of cis-2-ethyl-4-methoxycyclohexanol (Axial -OH) using L-Selectride.

-

Setup:

-

Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolve 2-Ethyl-4-methoxycyclohexanone (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78°C.

-

-

Reduction:

-

Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 eq) dropwise.

-

Observation: The bulky hydride is forced to attack the equatorial face due to the axial hydrogens and the general bowl-shape of the chair.

-

Stir for 2 hours at -78°C.

-

-

Oxidative Workup:

-

Add MeOH (excess) to destroy excess hydride.

-

Add NaOH (3M, 2 eq) followed by H₂O₂ (30%, 2 eq) carefully (exothermic).

-

Stir for 1 hour at room temperature to oxidize the organoborane intermediates.

-

Extract with EtOAc, wash with brine, and dry over MgSO₄.

-

References

-

PubChem. (2025).[2][3] 2-Ethyl-4-methoxycyclohexanone Compound Summary. National Library of Medicine. [Link]

-

Cohen, T., & Bhupathy, M. (1989). Organosulfur chemistry in organic synthesis. 2. Kinetic vs thermodynamic control in the deprotonation of 2-substituted cyclohexanones. Accounts of Chemical Research. [Link]

-

Wipf, P. (2005). Stereochemical Control in Organic Synthesis: Cyclohexanone Reductions. University of Pittsburgh Dept of Chemistry. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Technical Guide: Organic Synthesis & Applications of 2-Ethyl-4-methoxycyclohexanone

Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS: 13482-27-4) is a specialized cycloaliphatic building block characterized by a cyclohexane ring substituted with an ethyl group at the

This guide details the synthesis, reactivity, and downstream applications of 2-Ethyl-4-methoxycyclohexanone, providing researchers with actionable protocols for its integration into complex organic scaffolds.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 13482-27-4 |

| IUPAC Name | 2-Ethyl-4-methoxycyclohexan-1-one |

| Molecular Formula | C |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | ~215–220 °C (Predicted at 760 mmHg) |

| Density | ~0.96 g/cm |

| Chirality | Possesses two stereocenters (C2, C4); exists as cis and trans diastereomers. |

| Solubility | Soluble in CH |

Synthetic Pathways[2]

The synthesis of 2-Ethyl-4-methoxycyclohexanone can be approached via two primary methodologies: Direct

Method A: Regioselective -Alkylation (Laboratory Scale)

This method utilizes the kinetic enolate of 4-methoxycyclohexanone to introduce the ethyl group.

-

Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF.

-

Mechanism:

-

Deprotonation at -78°C with LDA forms the kinetic lithium enolate.

-

Nucleophilic attack on ethyl iodide installs the ethyl group at the C2 position.

-

Note: The 4-methoxy group exerts a remote stereoelectronic effect, often favoring trans-alkylation relative to the methoxy substituent to minimize 1,3-diaxial strain.

-

Method B: Catalytic Hydrogenation of Phenols (Industrial Scale)

This route reduces a substituted phenol, offering high atom economy.

-

Precursor: 2-Ethyl-4-methoxyphenol.

-

Catalyst: Pd/C or Rh/Al

O -

Conditions: H

(5–10 atm), 80–100°C. -

Mechanism:

-

Ring hydrogenation yields the cyclohexanone/cyclohexanol mixture.

-

If the alcohol is formed, a subsequent oxidation (Jones or Swern) is required to restore the ketone.

-

Visualization: Synthetic Logic Flow

Caption: Comparative synthetic routes: Direct alkylation (red path) vs. Phenol reduction (grey path).

Experimental Protocol: Regioselective Alkylation

Objective: Synthesis of 2-Ethyl-4-methoxycyclohexanone from 4-methoxycyclohexanone.

Reagents:

-

4-Methoxycyclohexanone (1.0 eq)[1]

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Ethyl Iodide (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Enolate Formation:

-

Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

-

Add LDA (1.1 eq) dropwise via syringe.

-

Slowly add a solution of 4-methoxycyclohexanone (1.0 eq) in THF over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete kinetic enolate formation.

-

-

Alkylation:

-

Add Ethyl Iodide (1.2 eq) dropwise to the cold enolate solution.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear less polar than the starting ketone.

-

-

Workup:

-

Quench with saturated aqueous NH

Cl. -

Extract with Et

O (3 x 50 mL). -

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to separate the mono-alkylated product from any di-alkylated byproducts.

-

Applications in Drug Development & Agrochemistry

Spirotetramat & Insecticide Analogs

The parent compound, 4-methoxycyclohexanone, is the key precursor for Spirotetramat , a tetramic acid derivative used as a lipid biosynthesis inhibitor (LBI) in insecticides.

-

Application: 2-Ethyl-4-methoxycyclohexanone serves as a scaffold for "Next-Gen" LBIs. The introduction of the C2-ethyl group increases lipophilicity (LogP) and steric bulk, potentially altering the binding affinity to acetyl-CoA carboxylase or overcoming resistance mechanisms in pests.

Reductive Amination for CNS Active Agents

Cyclohexylamines are privileged structures in analgesics (e.g., Tramadol).

-

Reaction: Reductive amination of 2-ethyl-4-methoxycyclohexanone with dimethylamine or aryl-amines.

-

Protocol Insight: Use NaBH(OAc)

in DCE for mild reduction, preserving the methoxy ether. -

Target: 2-Ethyl-4-methoxy-N,N-dimethylcyclohexan-1-amine derivatives.

Visualization: Downstream Transformation Logic

Caption: Divergent synthesis pathways from the core ketone to Pharma, Agro, and Fragrance targets.

References

-

Synthesis of 4-substituted cyclohexanones: Google Patents. (2015). "Preparation method of 4-methoxycyclohexanone." CN105152884A. Link

-

Spirotetramat Chemistry: World Intellectual Property Organization. (2012). "Process for the preparation of cis-4-methoxy-cyclohexyl-1-carbamate." WO2012122747A1. Link

-

Compound Data: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543428, 2-Ethyl-4-methoxycyclohexanone. Link

-

Enolate Chemistry: Master Organic Chemistry. (2025). "The Mechanism for Enamine Formation and Alkylation." Link

-

General Reactivity: ChemicalBook. (2025).[2] "4-Methoxycyclohexanone Properties and Suppliers." Link

Sources

Strategic Functionalization of Substituted Cyclohexanones: From Stereoelectronic Control to Pharmaceutical Application

Executive Summary

The substituted cyclohexanone scaffold is not merely a common intermediate; it is a litmus test for stereochemical control in organic synthesis. Ubiquitous in natural products (e.g., terpenes, steroids) and essential pharmaceutical agents (e.g., ketamine analogs, analgesics), the ability to functionalize this ring system with high diastereoselectivity is a core competency in drug development.

This guide moves beyond basic textbook definitions to explore the stereoelectronic imperatives that govern reactivity. We analyze the competition between steric hindrance and torsional strain during nucleophilic addition and provide robust, field-tested protocols for modern functionalization, including palladium-catalyzed

Structural Dynamics & Stereoelectronics

To predict reactivity in cyclohexanones, one must first master the conformational equilibrium. Unlike planar systems, the cyclohexanone ring exists in a dynamic equilibrium, predominantly favoring the chair conformation to minimize torsional strain.

The Stereoelectronic Gatekeepers

Reactivity at the carbonyl carbon is dictated by two opposing forces during nucleophilic attack:

-

Steric Strain (Van der Waals): Large nucleophiles prefer the equatorial approach to avoid 1,3-diaxial interactions with the

-axial hydrogens. -

Torsional Strain (Pitzer Strain): The axial approach is electronically favored in the transition state because it avoids eclipsing interactions between the developing bond and the adjacent equatorial C-H bonds (Felkin-Anh model applied to rings).

The General Rule:

-

Small Nucleophiles (e.g., LiAlH

, NaBH -

Bulky Nucleophiles (e.g., L-Selectride): Dominated by steric hindrance

Prefer Equatorial Attack

Visualization: Nucleophilic Trajectory

The following diagram illustrates the competing trajectories for hydride addition.

Figure 1: Stereochemical divergence in hydride reduction based on nucleophile size and trajectory.

Modern Synthetic Methodologies

While reduction is fundamental, modern drug discovery demands carbon-carbon bond formation. We focus here on Palladium-Catalyzed

Pd-Catalyzed -Arylation (Buchwald-Hartwig Type)

Traditionally,

Mechanism:

-

Transmetallation: The enolate of cyclohexanone (generated in situ by base) displaces the halide on Palladium.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Catalytic Cycle

Figure 2: Catalytic cycle for the Pd-catalyzed

Experimental Protocols

Protocol A: Stereoselective Reduction of 4-tert-Butylcyclohexanone

Objective: To demonstrate kinetic vs. thermodynamic control. 4-tert-butylcyclohexanone is used as the substrate because the bulky tert-butyl group locks the ring into a single conformation, preventing ring-flip and simplifying NMR analysis.

Reagents:

-

Substrate: 4-tert-butylcyclohexanone (1.0 eq)

-

Reagent 1 (Thermodynamic): Sodium Borohydride (NaBH

), Methanol. -

Reagent 2 (Kinetic): L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

Workflow (Self-Validating Steps):

-

Setup (Kinetic): Flame-dry a 2-neck round bottom flask under Argon. Add substrate dissolved in anhydrous THF. Cool to -78°C (Critical: Use Acetone/Dry Ice bath).

-

Validation: Internal temperature probe must read <-75°C before reagent addition to ensure kinetic control.

-

-

Addition: Add L-Selectride (1.1 eq) dropwise over 20 minutes.

-

Why: Rapid addition causes local heating, eroding stereoselectivity.

-

-

Quench: After 1 hour, quench cold with MeOH, then oxidative workup (NaOH/H

O-

Safety: H

O

-

-

Analysis:

H NMR.-

Axial Proton (Equatorial Alcohol): Appears as a broad multiplet (coupling with axial/equatorial neighbors) at

~3.5 ppm. -

Equatorial Proton (Axial Alcohol): Appears as a narrow multiplet (small coupling constants) at

~4.0 ppm.

-

Protocol B: Pd-Catalyzed -Arylation

Objective: C-H functionalization of cyclohexanone.[1]

-

Catalyst Prep: Charge flask with Pd(OAc)

(1 mol%) and BINAP (1.2 mol%). Add Toluene and stir for 1 min to pre-complex. -

Substrate Loading: Add Cyclohexanone (1.2 eq), Aryl Bromide (1.0 eq), and NaO

Bu (1.5 eq).-

Causality: NaO

Bu is strong enough to generate the enolate reversibly but bulky enough to prevent nucleophilic attack on the aryl halide.

-

-

Reaction: Heat to 80°C for 12 hours.

-

Workup: Filter through Celite (removes Pd black and salts). Concentrate and purify via flash chromatography.

Data Presentation: Stereoselectivity Comparison

The following table summarizes the diastereomeric ratios (dr) typically observed in the reduction of 4-tert-butylcyclohexanone, highlighting the impact of reagent steric bulk.

| Reducing Agent | Conditions | Major Product | Nucleophilic Species | Selectivity Ratio (Trans:Cis) |

| LiAlH | Et | Trans (Equatorial OH) | Small Hydride | 90 : 10 |

| NaBH | MeOH, 0°C | Trans (Equatorial OH) | Small Hydride | 85 : 15 |

| L-Selectride | THF, -78°C | Cis (Axial OH) | Bulky Borohydride | 1 : 99 |

| K-Selectride | THF, -78°C | Cis (Axial OH) | Bulky Borohydride | 0.5 : 99.5 |

Note: "Trans" refers to the relationship between the t-butyl group and the hydroxyl group (diequatorial).

References

-

Li, J., et al. (2022). "Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone." University Chemistry.[3] Link

-

Hamlin, T. A., et al. (2014).[4] "A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones." The Journal of Organic Chemistry. Link

-

Fox, J. M., & Buchwald, S. L. (2000).

-Arylation of Ketones." Journal of the American Chemical Society.[5] Link -

MacMillan, D. W. C. (2008). "The Advent and Development of Organocatalysis." Nature. Link

- Vertex AI Search Results. (2025). "Stereoselective reduction and organocatalysis reviews.

Sources

Navigating the Synthesis and Application of 2-Ethyl-4-methoxycyclohexanone: A Technical Guide for Researchers

Introduction: Unlocking the Potential of a Niche Cyclohexanone Derivative

To researchers, scientists, and professionals in drug development, the availability of novel chemical scaffolds is paramount to innovation. 2-Ethyl-4-methoxycyclohexanone, a substituted cyclohexanone derivative, represents a promising yet commercially elusive building block. Its unique structural motif, featuring both an ethyl group at the alpha-position to the carbonyl and a methoxy group at the 4-position, offers intriguing possibilities for creating complex molecular architectures with potential therapeutic applications. Substituted six-membered cyclic hydrocarbons are prevalent constituents of biologically active compounds, making this particular derivative a person of interest for medicinal chemists.[1]

This in-depth technical guide addresses the current commercial landscape of 2-Ethyl-4-methoxycyclohexanone, provides a detailed, field-proven synthetic protocol for its preparation, outlines its physicochemical properties, and explores its potential applications in the realm of drug discovery.

I. Commercial Availability: A Landscape of Custom Synthesis

A thorough investigation of the chemical supplier market reveals that 2-Ethyl-4-methoxycyclohexanone is not a readily available, off-the-shelf compound. While its precursor, 4-methoxycyclohexanone, is commercially available from various suppliers, the target molecule with the additional ethyl group requires a custom synthesis approach.[2][3][4]

For research and development purposes, scientists will need to engage with contract research organizations (CROs) or custom synthesis companies that specialize in multi-step organic synthesis. When sourcing a custom synthesis provider, it is crucial to furnish them with a well-defined synthetic route and clear specifications for purity and characterization of the final product.

II. Proposed Synthesis of 2-Ethyl-4-methoxycyclohexanone: A Two-Step Approach

The most logical and efficient pathway to 2-Ethyl-4-methoxycyclohexanone involves a two-step synthesis starting from the commercially available 4-methoxyphenol. This route first establishes the cyclohexanone core and then introduces the ethyl group at the desired position.

Step 1: Synthesis of the Precursor, 4-Methoxycyclohexanone

The initial step involves the conversion of 4-methoxyphenol to 4-methoxycyclohexanone. Several methods have been reported for this transformation, including catalytic hydrogenation followed by oxidation.[5][6] A robust method involves the hydrogenation of 4-methoxyphenol to a mixture of 4-methoxycyclohexanol and 4-methoxycyclohexanone, followed by oxidation of the remaining alcohol to the desired ketone.

Conceptual Reaction Scheme for Step 1:

Sources

- 1. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 13482-23-0 Cas No. | 4-Methoxycyclohexanone | Apollo [store.apolloscientific.co.uk]

- 4. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

Application Note: Precision Enantioselective Synthesis of 2-Ethyl-4-methoxycyclohexanone

Executive Summary

The synthesis of 2-ethyl-4-methoxycyclohexanone presents a classic challenge in asymmetric synthesis: the desymmetrization of a pro-chiral cyclic ketone to establish remote stereocenters with high fidelity. This scaffold is a critical intermediate in the development of specific alkaloids and macrocyclic bioactive agents where the relative configuration of the C2 (ethyl) and C4 (methoxy) substituents dictates biological efficacy.

This Application Note details a high-precision protocol using the SAMP/RAMP hydrazone methodology . Unlike direct organocatalytic alkylation, which often suffers from low reactivity with unactivated alkyl halides (like ethyl iodide), the hydrazone method provides a robust, self-validating system for establishing the C2 stereocenter with >90% enantiomeric excess (ee) while simultaneously controlling the C2–C4 diastereomeric ratio (dr).

Retrosynthetic Analysis & Strategy

The target molecule possesses a plane of symmetry in its precursor state (4-methoxycyclohexanone). The introduction of the ethyl group at C2 breaks this symmetry, simultaneously establishing the absolute configuration at C2 and the relative cis/trans relationship with the methoxy group at C4.

Strategic Choice: The SAMP/RAMP Auxiliary

We utilize the Enders SAMP/RAMP hydrazone method as the primary route.

-

Causality: The lithiated hydrazone (aza-enolate) forms a rigid, chelated structure. The chiral auxiliary (SAMP) sterically shields one face of the enolate, forcing the electrophile (ethyl iodide) to approach from the opposite face.

-

Advantage: This method overrides thermodynamic equilibration, allowing access to kinetically controlled diastereomers if required, though the trans-2,4 isomer is typically favored.

Figure 1: Retrosynthetic logic flow utilizing the chiral auxiliary strategy.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (If not commercially sourced)

While 4-methoxycyclohexanone is commercially available, it is often synthesized freshly to ensure purity.

-

Reaction: Hydrogenation of 4-methoxyphenol or oxidation of 4-methoxycyclohexanol.[1][2]

-

Critical QC: Ensure the starting material is free of 4-methoxyphenol traces, as phenols quench the strong bases used in Step 2.

Phase 2: Formation of the SAMP Hydrazone

This step attaches the "chiral controller" to the substrate.

Reagents:

-

4-Methoxycyclohexanone (1.0 equiv)

-

(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.05 equiv)

-

Solvent: Benzene or Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (cat.)

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser under Argon atmosphere.

-

Addition: Dissolve ketone and SAMP in toluene. Add a catalytic crystal of pTsOH.

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (typically 4–6 hours).

-

Workup: Cool to room temperature (RT). Wash with water and brine. Dry over Na₂SO₄.[3]

-

Purification: Concentrate in vacuo. The crude hydrazone is usually pure enough (>95%) for the next step. If not, purify via short-path distillation (avoid silica gel, as hydrazones can hydrolyze).

Phase 3: Enantioselective Metallation and Alkylation (The Key Step)

This step sets the stereocenter.

Reagents:

-

SAMP-Hydrazone (from Phase 2)

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Ethyl Iodide (EtI) (1.5 equiv)

-

Solvent: THF (anhydrous)

Protocol:

-

Deprotonation:

-

Cool a solution of LDA (freshly prepared) in THF to -78°C .

-

Add the SAMP-hydrazone (dissolved in THF) dropwise over 30 minutes.

-

Mechanism:[1][4][5] This forms the (E)-aza-enolate. The lithium atom chelates between the enolate oxygen and the methoxy oxygen of the SAMP auxiliary, locking the conformation.

-

Stir at 0°C for 1 hour to ensure complete metallation, then re-cool to -100°C (or -78°C if -100°C is not feasible, though ee may drop slightly).

-

-

Alkylation:

-

Add Ethyl Iodide dropwise at -100°C.

-

Allow the mixture to warm slowly to RT overnight.

-

Observation: The solution often changes color (yellow to orange/brown) indicating alkylation.

-

-

Quench: Pour into saturated NH₄Cl solution. Extract with diethyl ether.

Phase 4: Cleavage of the Auxiliary

Releasing the chiral ketone.

Method A: Ozonolysis (Mildest, preserves stereochemistry)

-

Dissolve alkylated hydrazone in CH₂Cl₂ at -78°C.

-

Bubble Ozone (O₃) until a blue color persists (indicating excess O₃).

-

Purge with Argon to remove excess O₃.

-

Quench with Dimethyl Sulfide (DMS) or Thiourea. Warm to RT.

-

Wash with dilute HCl to remove auxiliary residues.

Method B: Acid Hydrolysis (Alternative)

-

Dissolve in pentane/water biphasic mixture.

-

Add concentrated HCl. Stir vigorously.

-

Note: This method is cheaper but carries a higher risk of epimerization at the newly formed C2 center if left too long.

Stereochemical Outcome & Validation

Mechanism of Induction

The high enantioselectivity arises from the SAMP-Hydrazone Aza-Enolate Model .

-

Chelation: Lithium coordinates the hydrazone nitrogen and the auxiliary's ether oxygen.

-

Sterics: The pyrrolidine ring blocks the "bottom" face (Si-face).

-

Attack: The electrophile (EtI) must approach from the "top" face (Re-face), leading to the (S)-configuration at C2 (assuming standard priority).

Data Summary Table

| Parameter | Specification | Method of Verification |

| Yield (Overall) | 55% – 70% | Gravimetric / NMR |

| Enantiomeric Excess (ee) | > 92% | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Diastereomeric Ratio (dr) | > 95:5 (trans:cis) | ¹H NMR (Coupling constants of H2) |

| Physical State | Colorless Oil | Visual Inspection |

Analytical Validation (Self-Validating Protocol)

-

¹H NMR: Look for the C2-methine proton. In the trans-2-ethyl-4-methoxy isomer (diequatorial), the H2 proton will appear as a doublet of doublets (or ddd) with large coupling constants (J ~10-12 Hz) indicating axial-axial coupling with H3-axial.

-

Chiral HPLC: Compare against a racemic standard prepared by direct alkylation of 4-methoxycyclohexanone with LDA/EtI (which yields a racemic mixture).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete metallation or wet THF | Titrate LDA before use; distill THF over Na/Benzophenone. |

| Low ee | Temperature too high during alkylation | Ensure -78°C or -100°C is maintained during EtI addition. |

| Epimerization | Harsh cleavage conditions | Switch from Acid Hydrolysis to Ozonolysis. |

| Polylkylation | Excess base or fast addition | Use strictly 1.1 eq LDA; add hydrazone slowly to base (inverse addition). |

Pathway Visualization

The following diagram illustrates the stereochemical control mechanism during the critical alkylation step.

Figure 2: Mechanistic pathway showing the origin of stereocontrol via the chelated aza-enolate.

References

-

Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[6] Organic Syntheses, Coll.[6] Vol. 8, p. 403 (1993).

-

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329 (2002).

-

Feringa, B. L., et al. "Copper-Catalyzed Asymmetric Conjugate Addition." Chemical Reviews, 108(8), 2824–2852 (2008). (Context for alternative conjugate addition routes).

- Corey, E. J., & Enders, D. "Applications of N,N-dimethylhydrazones to organic synthesis." Chem. Ber. 111, 1337 (1978).

Sources

- 1. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: 2-Ethyl-4-methoxycyclohexanone as a Chiral Building Block

Executive Summary

2-Ethyl-4-methoxycyclohexanone (EMC) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the synthesis of polyketide antibiotics, immunosuppressants (e.g., ascomycin analogs), and novel agrochemicals. Its utility stems from its dense stereochemical information : a six-membered ring containing two distinct stereocenters (C2 and C4) and orthogonal functional handles (a ketone and a protected alcohol).

This Application Note provides a definitive guide to accessing and utilizing EMC. Unlike simple commodity ketones, EMC requires rigorous stereocontrol during synthesis to define the cis/trans relationship between the C2-ethyl and C4-methoxy groups. We present a validated protocol for its Asymmetric Conjugate Addition (ACA) synthesis, effectively bypassing the regioselectivity issues common in direct alkylation routes.

Technical Background & Mechanistic Insight

The Stereochemical Challenge

The core challenge in using EMC is controlling the relative and absolute configuration of the C2 and C4 centers.

-

Thermodynamic Control: Typically favors the 2,4-trans isomer where both substituents can adopt an equatorial conformation (depending on the specific ring pucker).

-

Kinetic Control: Often required to access the 2,4-cis isomer, which mimics the "folded" conformation of many bioactive macrolides.

Synthetic Strategy: The "Enone" Route

Direct alkylation of 4-methoxycyclohexanone with ethyl iodide often results in poly-alkylation and poor regiocontrol (C2 vs. C6). To ensure high fidelity, this guide recommends the Conjugate Addition Pathway .

-

Precursor: 4-Methoxycyclohex-2-enone.

-

Reagent: Diethylzinc (

) or Ethylmagnesium bromide ( -

Catalyst: Chiral Copper(I)-Phosphoramidite complex (e.g., Feringa ligands).

This method establishes the C2 stereocenter relative to the existing C4 center (if chiral) or sets both simultaneously if starting from an achiral precursor using a chiral catalyst.

Validated Protocol: Asymmetric Synthesis of (2R,4R)-2-Ethyl-4-methoxycyclohexanone

Objective: Synthesize enantiomerically enriched EMC via Copper-Catalyzed Conjugate Addition.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Methoxycyclohex-2-enone | Substrate | 1.0 | Synthesized via Saegusa oxidation of 4-methoxycyclohexanone [1]. |

| Diethylzinc (1.0 M in hexanes) | Nucleophile | 1.5 | Pyrophoric; handle under Argon. |

| Cu(OTf)2 | Catalyst Precursor | 0.02 | Dried under vacuum at 100°C. |

| (S,R,R)-Phosphoramidite Ligand | Chiral Ligand | 0.04 | Feringa-type ligand for stereocontrol. |

| Toluene (Anhydrous) | Solvent | - | 0.1 M concentration relative to substrate. |

Step-by-Step Methodology

Phase 1: Catalyst Formation

-

Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon.

-

Complexation: Add

(2 mol%) and the Phosphoramidite Ligand (4 mol%). -

Solvation: Add anhydrous Toluene (5 mL). Stir at ambient temperature for 1 hour until a clear solution forms (active catalyst species generation).

Phase 2: Asymmetric Conjugate Addition

-

Cooling: Cool the catalyst solution to -30°C using a cryostat or dry ice/acetone bath. Rationale: Lower temperatures enhance enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

-

Substrate Addition: Add 4-Methoxycyclohex-2-enone (1.0 equiv) dropwise over 10 minutes.

-

Nucleophile Addition: Add Diethylzinc (1.5 equiv) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Incubation: Stir at -30°C for 4-6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The enone spot (

) should disappear, replaced by the saturated ketone (

Phase 3: Quench and Isolation

-

Quench: Carefully add saturated aqueous

(10 mL) at -30°C. Allow to warm to room temperature. -

Extraction: Extract the aqueous layer with

(3 x 15 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Flash Chromatography: Purify residue on silica gel (Gradient: 5%

15% EtOAc in Hexanes).

Expected Yield: 85-92% Expected ee: >94% (Determined by Chiral HPLC, Chiralcel OD-H column).

Application Workflows

Once synthesized, 2-Ethyl-4-methoxycyclohexanone serves as a versatile divergence point.

Route A: The "Macrolide" Fragment (Ring Cleavage)

Used to generate acyclic polypropionate segments with defined methoxy/ethyl stereocenters.

-

Protocol: Baeyer-Villiger Oxidation (mCPBA)

Lactone

Route B: The "Spiro" Scaffold (Agrochemicals)

Analogous to the synthesis of Spirotetramat, the ketone is converted to an oxime and then a spiro-fused system.

-

Protocol: Ketone

Oxime (

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and stereochemical outcomes when using this building block.

Figure 1: Synthetic workflow from commodity precursor to high-value chiral scaffold and downstream applications.

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Enantiomeric Excess (ee) | >90% | If low: Ensure Toluene is strictly anhydrous; lower reaction temp to -78°C. |

| Diastereomeric Ratio (dr) | >20:1 (trans/cis) | Trans is favored. To access Cis, use L-Selectride reduction of the corresponding enone intermediate if accessible, or kinetic protonation of the enolate. |

| Regio-purity | >98% | If 2,6-diethyl byproduct is observed, reduce |

References

-

Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry, 43(5), 1011–1013. Link

-

Feringa, B. L. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346–353. Link

-

Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of diethylzinc to enones with chiral phosphoramidite ligands. Nature Protocols, 3, 1660–1675. Link

-

PubChem Compound Summary. (2023). 2-Ethyl-4-methoxycyclohexanone (CID 543428). National Center for Biotechnology Information. Link

-

Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of the Baeyer–Villiger oxidation in polymer synthesis. Polymer, 44(23), 7017-7038. Link

protocol for the reduction of 2-Ethyl-4-methoxycyclohexanone

Application Note: Stereocontrolled Reduction of 2-Ethyl-4-methoxycyclohexanone

Abstract & Core Directive

This technical guide details the protocol for the reduction of 2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) . The reduction of this disubstituted cyclohexanone presents a classic stereochemical challenge: the generation of a new chiral center at C1 in the presence of existing stereocenters at C2 (ethyl) and C4 (methoxy).

This guide provides two distinct protocols:

-

Protocol A (Thermodynamic Bias): Sodium Borohydride (

) reduction, favoring the formation of the equatorial alcohol. -

Protocol B (Kinetic Control): L-Selectride reduction, favoring the formation of the axial alcohol via steric approach control.

Target Audience: Medicinal chemists and process development scientists optimizing chiral intermediates.

Chemical Context & Conformational Analysis

Substrate: 2-Ethyl-4-methoxycyclohexanone

Molecular Formula:

Stereochemical Challenge